4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone
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Description
The compound “4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone” is a complex organic molecule. It has a molecular weight of 351.45 g/mol . The IUPAC name for this compound is 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone .
Molecular Structure Analysis
The molecular formula of this compound is C22H25NO3 . It has a complex structure that includes a 1,4-Dioxa-8-azaspiro[4.5]decane ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.4 g/mol and a complexity of 462 . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors . The topological polar surface area is 38.8 Ų .Scientific Research Applications
Chemical Synthesis and Structure Elucidation
- Acylation of related compounds demonstrates the potential use of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone in chemical synthesis processes, such as the production of 3-acyloxy-2-methyl-1-pyrroline derivatives, showing base-independent acetylation characteristics (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
- The compound plays a role in the structural study of promising antitubercular drugs, helping to elucidate the structure of complex molecules (Richter et al., 2022).
Environmental Applications
- It is used in the synthesis of polymers for environmental purposes, such as the removal of carcinogenic azo dyes from water, demonstrating its applicability in environmental remediation and pollution control (Akceylan, Bahadir, & Yılmaz, 2009).
Medical and Biological Research
- It's an integral part of the synthesis of σ1 receptor ligands, with applications in tumor imaging and potentially in the development of new diagnostic methods (Xie et al., 2015).
- The structure is utilized in the development of antiviral compounds, showing efficacy against viruses such as the influenza A virus and human coronavirus (Apaydın et al., 2020).
- The compound contributes to the synthesis of anticancer and antidiabetic agents, highlighting its significance in the development of new therapeutic drugs (Flefel et al., 2019).
properties
IUPAC Name |
[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-19-7-5-18(6-8-19)20(24)17-3-1-16(2-4-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAPIOIALSZIRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642859 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone | |
CAS RN |
898757-86-3 |
Source
|
Record name | {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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